molecular formula C4H4O B031954 Furan CAS No. 110-00-9

Furan

Cat. No.: B031954
CAS No.: 110-00-9
M. Wt: 68.07 g/mol
InChI Key: YLQBMQCUIZJEEH-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. It is a colorless, volatile liquid with a boiling point of approximately 31.36°C. This compound is known for its sweet, ether-like odor and is highly flammable . It is an important compound in the chemical industry, serving as a precursor to various derivatives used in multiple applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Furan, a heat-generated food contaminant, is hepatotoxic and carcinogenic in rodents . It is oxidized by cytochrome P450 2E1 to cis-2-butene-1,4-dial, a chemically reactive α,β-unsaturated dialdehyde . This metabolite has been identified as the key toxic metabolite of this compound based on its ability to interact with tissue nucleophiles . In addition to genotoxicity, sustained cytotoxicity mediated through covalent binding of cis-2-butene-1,4-dial to critical target proteins is thought to play a key role in this compound carcinogenicity .

Mode of Action

This compound is known to interact with its targets through a process known as covalent binding . For instance, this compound has been described as a triggerable ‘warhead’ for site-specific cross-linking using the actin and thymosin β4 (Tβ4)-complex as a model of a weak and dynamic protein–protein interaction (PPI) with known 3D structure and with application potential in disease contexts .

Biochemical Pathways

This compound affects several biochemical pathways, most notably mitochondrial energy production, redox regulation, and protein folding . It has been found that this compound can cause functional loss of several individual proteins and interference with these pathways, which may combine to disrupt cell homeostasis and cause hepatocyte cell death .

Result of Action

The molecular and cellular effects of this compound’s action are primarily associated with its toxicity. This compound is known to cause DNA damage, leading to genotoxicity and DNA damage-induced cytotoxicity . It also induces a toxic response by alkylating proteins . These effects can disrupt cell homeostasis and lead to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is a common compound found in many products in pure form and as its derivatives. It is abundant in the environment as in processed food, industrial processes, pharmaceutical products, and smoke . Therefore, the levels of this compound in food and the environment significantly influence human exposure to this compound . Furthermore, inflammation has been identified as a crucial mediator in the relationship between this compound exposure and the prevalence and mortality of chronic obstructive pulmonary disease .

Biochemical Analysis

Biochemical Properties

Furan is highly toxic to microorganisms. Some bacteria have evolved aldehyde/alcohol oxidoreductase (AAOR) that converts this compound aldehyde into a less toxic alcohol . For instance, Bacillus subtilis YugJ is an atypical AAOR that reduces this compound aldehyde . YugJ displayed high substrate specificity toward 5-hydroxymethylfurfural (HMF), a this compound aldehyde, in an NADPH- and Ni2±dependent manner .

Cellular Effects

The cellular effects of this compound are primarily due to its conversion into this compound aldehyde. The toxicity of this compound aldehyde to microorganisms is counteracted by the action of AAORs, which convert this compound aldehyde into a less toxic alcohol .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into this compound aldehyde by AAORs. YugJ, an AAOR from Bacillus subtilis, reduces this compound aldehyde in an NADPH- and Ni2±dependent manner . YugJ interacts with NADP and Ni2+ using the interdomain cleft of YugJ .

Temporal Effects in Laboratory Settings

The activity of YugJ, the enzyme that reduces this compound aldehyde, was found to be inhibited by nitrate .

Dosage Effects in Animal Models

It is known that this compound is toxic to microorganisms, and this toxicity is counteracted by the action of AAORs .

Metabolic Pathways

This compound is involved in the metabolic pathway where it is converted into this compound aldehyde by AAORs. This conversion is a key step in the detoxification of this compound in microorganisms .

Comparison with Similar Compounds

    Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.

    Thiophene: A five-membered aromatic heterocycle with one sulfur atom.

Furan’s unique combination of reactivity, flexibility, and derivation from biomass makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

furan
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InChI

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H
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InChI Key

YLQBMQCUIZJEEH-UHFFFAOYSA-N
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Canonical SMILES

C1=COC=C1
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Molecular Formula

C4H4O
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Related CAS

25067-54-3
Record name Polyfuran
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DSSTOX Substance ID

DTXSID6020646
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Molecular Weight

68.07 g/mol
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Physical Description

Furan appears as a clear colorless liquid with a strong odor. Flash point below 32 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an ethereal odor; darkens on exposure to light and air; [HSDB], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON STANDING.
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Boiling Point

90 °F at 758 mmHg (EPA, 1998), 31.5 °C, 32.00 °C. @ 758.00 mm Hg, 31.3 °C
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Flash Point

Less than 32F (EPA, 1998), -32 °F (-35 °C) (Closed cup), -35 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol and ether, Slightly soluble in chloroform; very soluble in ethanol, ether; soluble in acetone, benzene, In water, 1X10+4 mg/L at 25 °C, 10 mg/mL at 25 °C, Solubility in water, g/l at 25 °C: 10
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Density

0.9371 at 66.92 °F (EPA, 1998) - Less dense than water; will float, 0.9731 at 19.4 °C/4 °C, Density = 0.9514 g/cu cm at 20 °C, Relative density (water = 1): 0.94
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Vapor Density

2.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.3 (Air = 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

493 mmHg at 68 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 65.8
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Mechanism of Action

Furan administered by gavage for 2 yr has been reported to induce hepatocellular carcinomas in male and female B6C3F1 mice and in male but not female F344 rats. Chronic exposure studies ... using bioassay conditions showed extensive hepatocellular toxicity and sustained increases in regenerative cell proliferation after 1, 3, and 6 wk of treatment in male and female rats and male mice. Altered expression of growth-control genes associated with this hyperproliferative state may enhance the susceptibility of these genes to mutation or may provide a selective growth advantage to preneoplastic cells. Quantitative northern blot analysis of mRNA was used to examine the expression of the oncogenes myc, fos, and Ha-ras in the livers of animals treated with furan. In male rats, a single administration of 30 mg/kg furan produced necrosis and a subsequent wave of cell proliferation 48 hr after treatment and induced transient peaks in the expression of myc, fos, and Ha-ras 6-24 hr after treatment. In male rat liver from our cell proliferation studies, only a slight increase in myc expression was seen at the end of week 1 of treatment. However, beginning at week 3 and increasing at week 6, up to a 15-fold increase over control values was observed in the expression of myc in the treated animals. The only other notable increase in expression observed in any animals from the cell proliferation study was a threefold increase in myc at week 6 in treated female rats. The absence of an increase in Ha-ras expression in the male mouse liver suggests that the unique pattern of Ha-ras mutations previously reported in furan-induced mouse liver tumors is not due to increased mutational susceptibility related to overexpression of this gene. The lack of sustained expression of myc, fos, and Ha-ras in rapidly proliferating liver suggests that continuous expression of these genes is not necessary to maintain increased rates of cell replication. The large increase in myc expression in male but not female rats suggests an adaptive change that may be related to the sex-specific incidence of furan-induced hepatocellular carcinomas in rats., A current hypothesis for the mechanism of furan-induced carcinogenesis is metabolic activation of furan by cytochrome P450 to a reactive and cytotoxic intermediate that stimulates cell replication, increasing the likelihood of tumor induction. The postulated reactive metabolite is cis-2- butene-1,4-dial, which was recently characterized as a furan metabolite. This reactive metabolite probably explains furan's binding reactivity with proteins both in vitro (uninduced and induced F344 male rat liver microsomes) and in vivo (F344 male rat liver protein) in biological systems. Furan metabolites may react with DNA, but no ... radiotracer /was detected/ in DNA from livers of rats treated with 14(C)furan., ... Hepatic and renal injury produced by furan is the result of metabolic activation of the compound by cytochrome p450 oxygenases into chemically reactive metabolites.
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Color/Form

Colorless liquid, turns brown upon standing; color change is retarded if a small amount of water is added

CAS No.

110-00-9
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Record name Furan
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89
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Record name Furan
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Record name FURAN
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Explanation Creative Commons CC BY 4.0

Melting Point

-123 °F (EPA, 1998), -85.61 °C, -85.6 °C
Record name FURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/785
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Furan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013785
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FURAN
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
[Compound]
Name
catalyst
Quantity
149 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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Name
copper
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copper
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Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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[Compound]
Name
Cu
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Type
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Reaction Step Five
[Compound]
Name
Cr2O3
Quantity
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Type
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Reaction Step Six
[Compound]
Name
BaO
Quantity
0 (± 1) mol
Type
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1, 19 mL/h of 2,5-dihydrofuran and 11 mL/h of water were passed over 142 g of the catalyst described in Example 2. At a conversion of 99.7% γ-butyrolactone was obtained with a selectivity of 89% (2,3-dihydrofuran: 0.13%; furan: 3.9%; tetrahydrofuran: 5%; n-butanol: 1.7%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Yield
99.7%

Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 5 14 mL/h of 2,5-dihydrofuran and 24 mL/h of water were passed over the rhenium-on-activated charcoal catalyst at 220° C. At quantitative conversion, γ-butyrolactone was formed with a selectivity of 87% (furan: 2.5%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: various non-analyzed low-boiling fractions).
Quantity
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Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 10 mL/h of 2,5-dihydrofuran and 9 mL/h of water were passed over 73 g of a rhenium-on-activated charcoal catalyst (rhenium content: 6 wt %, calculated as Re; prepared by impregnation of 4 mm activated charcoal extrudates with an aqueous dirhenium heptoxide Re2O7 solution; drying at 120° C.; reduction in a manner similar to that described in Example 1). At a conversion of 99%, γ-butyrolactone was formed with a selectivity of 91% (2,3-dihydrofuran: 0.5%; furan: 1%; tetrahydrofuran: 5%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
Quantity
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Name
dirhenium heptoxide Re2O7
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73 g
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan
Reactant of Route 2
Furan
Reactant of Route 3
Furan
Reactant of Route 4
Furan
Reactant of Route 5
Furan
Reactant of Route 6
Furan
Customer
Q & A

Q1: What is the molecular formula and weight of furan?

A1: this compound's molecular formula is C4H4O, and its molecular weight is 68.07 g/mol.

Q2: How is this compound typically characterized using spectroscopic techniques?

A2: this compound can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). For instance, [] (https://www.semanticscholar.org/paper/00add375d18b596b7299d6c30b7299fec309bd01) employed NMR and mass spectrometry to elucidate the structure of novel furancarboxylic acids found in human urine.

Q3: What is the significance of this compound's aromatic nature?

A3: this compound's aromaticity stems from the presence of a planar five-membered ring with four π electrons from the double bonds and two electrons from the oxygen atom's lone pair participating in the delocalized π system. This aromaticity grants this compound unique stability and dictates its reactivity, often favoring electrophilic substitution reactions. [] (https://www.semanticscholar.org/paper/040ded4357920d1b5a638c429b6ae7ad6f665982)

Q4: Can you describe a synthetic route for producing 2-acetylthis compound?

A4: 2-Acetylthis compound can be prepared via the acetylation of this compound using acetic anhydride in the presence of a catalyst like zinc chloride and acetic acid. This method aims to increase yield and reduce polymerization side reactions. [] (https://www.semanticscholar.org/paper/014e30f83f53c6eae0bb265b3fb052b31c54cb7f)

Q5: How does the reactivity of this compound compare to benzene?

A5: this compound is generally more reactive than benzene towards electrophilic aromatic substitution. It can also undergo Diels-Alder reactions, which benzene, lacking readily accessible diene character, does not typically undergo. [] (https://www.semanticscholar.org/paper/040ded4357920d1b5a638c429b6ae7ad6f665982)

Q6: How can this compound be used in the synthesis of complex molecules?

A6: this compound serves as a versatile building block in organic synthesis. For instance, it's used in the synthesis of carbazole and pyrrole C-nucleosides. The key intermediate, a γ-keto aldehyde, is prepared from a tetrahydrothis compound derivative, which is ultimately derived from this compound. [] (https://www.semanticscholar.org/paper/037988460d115d0f8d381408fdeb9d93e7f9674e)

Q7: How is this compound utilized in the production of maleic anhydride?

A7: While this compound itself is not directly used, its derivative, 2,5-dihydrothis compound, is a key intermediate in the industrial synthesis of maleic anhydride from butane. The process involves a vanadium phosphorus oxide catalyst and molecular oxygen. [] (https://www.semanticscholar.org/paper/041e266e46d611afa0b8388a306d27a328667dff)

Q8: What are some challenges associated with the catalytic oxidation of this compound derivatives?

A8: A major challenge is achieving high selectivity towards the desired product. For instance, in the oxidation of this compound derivatives on a vanadyl pyrophosphate surface, multiple reaction pathways can lead to both desired products like maleic anhydride and undesired byproducts like CO and CO2. Understanding the mechanism of oxygen activation and transfer on the catalyst surface is crucial for improving selectivity. [] (https://www.semanticscholar.org/paper/041e266e46d611afa0b8388a306d27a328667dff)

Q9: How does the regioselectivity of reactions involving this compound derivatives affect product formation?

A9: Regioselectivity plays a crucial role in dictating the final product. For example, in the Paterno-Buchi reaction (a photochemical [2 + 2] cycloaddition) of 2-siloxyfurans with carbonyl compounds, the regioselectivity determines which of the two possible exo-oxetane isomers is formed preferentially. Factors like the nature of the carbonyl compound, substituents on the this compound ring, and the excited state of the carbonyl group can all influence the observed regioselectivity. [] (https://www.semanticscholar.org/paper/00d8f362c617ef42230d12c83610e4892c9610df)

Q10: Are there any known connections between this compound derivatives and human health?

A10: Yes, this compound fatty acids (F-acids) are found in various food sources and have been identified in human blood and urine. [] (https://www.semanticscholar.org/paper/00f7722a97a076bda11ebfe3607ce936d4bf5a73) One study examined the effect of dietary fish oil supplementation on the concentration of 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid in human subjects, finding a significant increase in serum and urine levels after supplementation. [] (https://www.semanticscholar.org/paper/068ce99e9c25cb56db0c57f5a0ac9442113c71c5)

Q11: What are the potential applications of this compound derivatives in medicinal chemistry?

A11: this compound derivatives have shown promise as potential anti-infective agents. [] (https://www.semanticscholar.org/paper/047c2b0f25218ba151e63df59d700687dc98badd) explores nitrothis compound derivatives for their potential as urinary tract anti-infectives. The study used molecular docking simulations to investigate the interaction of these compounds with E. coli nitroreductase (an enzyme crucial for their mechanism of action) and compared their binding affinities to the standard drug nitrofurantoin.

Q12: Have this compound-containing compounds demonstrated any significant activity against challenging bacterial infections?

A12: Yes, research has focused on developing furanoquinone derivatives for treating methicillin-resistant Staphylococcus aureus (MRSA), a significant threat due to antibiotic resistance. [] (https://www.semanticscholar.org/paper/032d58e6aa1673a616423256f4509d2a75a179aa) Specifically, (Z)-4-(hydroxyimino)naphtho[1,2-b]this compound-5(4H)-one (HNF) and (Z)-4-(acetoxyimino)naphtho[1,2-b]this compound-5(4H)-one (ANF) showed potent activity against both planktonic and biofilm forms of MRSA. Further investigations explored their mechanism of action, involving the inhibition of DNA polymerase and gyrase.

Q13: How is computational chemistry employed in this compound research?

A13: Computational methods are valuable tools in studying this compound's properties and reactivity. [] (https://www.semanticscholar.org/paper/006e06f8ad527dadd38a003964eae8063ee283d9) investigated polyfurans (polymers containing this compound units) using computational methods and compared their electronic properties to polythiophenes. This study highlighted the potential of polyfurans as organic semiconductors and emphasized the role of computational chemistry in materials science.

Q14: How do computational studies contribute to understanding the atmospheric fate of this compound?

A14: Atmospheric oxidation of this compound can lead to the formation of secondary organic aerosol, impacting air quality and climate. Computational studies help elucidate the mechanism of this compound's photochemical reactions in the atmosphere. [] (https://www.semanticscholar.org/paper/05fb0884f0a32016f87eaad749c022d5520bf6e0) used theoretical calculations to investigate the photochemical isomerization and oxidation of 2-butenedial, a key intermediate in this compound's atmospheric degradation.

Q15: How can this compound contamination be addressed?

A16: Various techniques can remediate this compound contamination. [] (https://www.semanticscholar.org/paper/02dc5dd7af1befc357a7da2238166ad19c53f66a) evaluates the effectiveness of nanotechnologies and conventional methods for removing dioxins and furans from contaminated soil, showcasing the potential of advanced materials for environmental remediation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.